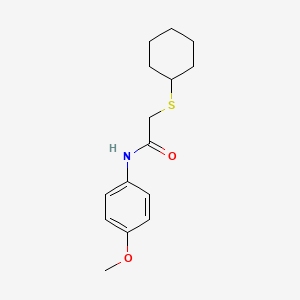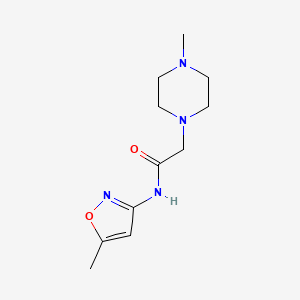
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide, also known as CMF, is a synthetic compound that has been studied for its potential use in scientific research. CMF is a furan derivative and is a member of the class of compounds known as amides.
Wirkmechanismus
The exact mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide is not fully understood. However, it has been reported to act as an inhibitor of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in learning and memory. By inhibiting acetylcholinesterase, 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide may increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant activity, which may protect cells from oxidative stress. 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has also been shown to have anti-inflammatory activity, which may reduce inflammation in the body. In addition, 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has been reported to have anxiolytic and sedative effects, which may make it useful in the treatment of anxiety and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide is also stable and has a long shelf life, which makes it easy to store and transport. However, one limitation of using 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide. One direction is to further investigate its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide and its potential side effects.
Synthesemethoden
The synthesis of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-methoxyaniline in the presence of a base. The resulting intermediate is then reacted with furan-2-carboxylic acid to give 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide. The synthesis of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has been reported in several research articles, and the yield of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide is reported to be moderate to high.
Wissenschaftliche Forschungsanwendungen
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has been studied for its potential use in scientific research. It has been reported to have anticancer, antidiabetic, and anticonvulsant activities. 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. The compound has been shown to have a neuroprotective effect in animal models of these diseases.
Eigenschaften
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12-15(4-3-5-16(12)20)17-10-11-18(24-17)19(22)21-13-6-8-14(23-2)9-7-13/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDFVGKIVJXAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S*,5R*)-3-(4-fluorobenzyl)-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631502.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5631510.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5631537.png)
![N,N-dimethyl-2-({[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5631544.png)
![1-(3-{[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5631552.png)
![(3aR*,9bR*)-2-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5631555.png)

![(3aR*,6aR*)-2-allyl-5-(4-methoxy-2-methylbenzoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5631567.png)
![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5631570.png)
![3-(1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5631578.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)-N-methylpropanamide](/img/structure/B5631584.png)
![5-acetyl-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B5631589.png)
![4-(methyl{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B5631590.png)